2-i-PentylthiophenylZinc bromide
Description
2-i-PentylthiophenylZinc bromide is an organozinc reagent featuring a thiophene ring substituted with an iso-pentyl group at the 2-position and a zinc bromide moiety. This compound is hypothesized to exhibit reactivity typical of organozinc reagents, such as participation in cross-coupling reactions (e.g., Negishi coupling) and nucleophilic additions. Its structure combines the electron-rich thiophene ring with a branched alkyl chain, which may influence steric and electronic properties during reactions.
Properties
Molecular Formula |
C11H15BrSZn |
|---|---|
Molecular Weight |
324.6 g/mol |
IUPAC Name |
bromozinc(1+);3-methylbutylsulfanylbenzene |
InChI |
InChI=1S/C11H15S.BrH.Zn/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h3-6,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
CVULBMNLMIUZFP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCSC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-i-PentylthiophenylZinc bromide typically involves the reaction of 2-i-Pentylthiophene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-i-Pentylthiophene+ZnBr2→2-i-PentylthiophenylZinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. The use of microreactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-i-PentylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The zinc bromide moiety can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: New carbon-carbon bonded products.
Scientific Research Applications
2-i-PentylthiophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-i-PentylthiophenylZinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various transformations. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through nucleophilic addition or substitution reactions. The thiophene ring provides stability and electronic properties that influence the reactivity of the compound.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key comparisons with structurally related organozinc reagents:
| Compound Name | Core Structure | Substituent Position/Type | Reactivity Profile | Primary Applications | Reference |
|---|---|---|---|---|---|
| 2-i-PentylthiophenylZinc bromide | Thiophene | 2-position: iso-pentyl | Expected high nucleophilicity; moderate steric hindrance | Hypothetical: Organic electronics, pharmaceuticals | — |
| (3-Octylthiophen-2-yl)Zinc bromide | Thiophene | 3-position: octyl | Enhanced stability in THF; bromide ion improves cross-coupling selectivity | Organic synthesis, materials science | [2] |
| 2-Chlorophenylzinc bromide | Benzene | 2-position: chlorine | Moderate nucleophilicity; halogen-directed reactivity | Pharmaceuticals, organic transformations | [10] |
| 2-(N,N-Dimethylamino)phenylZinc bromide | Benzene | 2-position: dimethylamino | High selectivity in cross-couplings; amine group enhances coordination | Drug development, agrochemicals | [1] |
| (2-t-Butoxy-5-fluorophenyl)Zinc bromide | Benzene | 2-position: t-butoxy; 5-F | Fluorine increases electrophilicity; tert-butoxy improves solubility | Catalysis, specialty chemicals | [6] |
Key Comparative Insights
Substituent Effects :
- Alkyl Chain Variations : The iso-pentyl group in this compound likely provides intermediate steric bulk compared to the octyl group in (3-Octylthiophen-2-yl)Zinc bromide . Shorter chains may enhance solubility in polar solvents like THF, while longer chains (e.g., octyl) improve stability but reduce reaction rates.
- Electron-Donating vs. Electron-Withdrawing Groups : Unlike chlorine or fluorine substituents (e.g., in 2-Chlorophenylzinc bromide or fluorinated analogues ), the iso-pentyl group is electron-donating, which may increase the electron density of the thiophene ring and alter coupling efficiency.
Reactivity in Cross-Coupling Reactions :
- Bromide vs. Iodide: Bromide-containing reagents (e.g., (3-Octylthiophen-2-yl)Zinc bromide ) generally exhibit lower nucleophilicity than iodides but offer better selectivity in palladium-catalyzed reactions. This trend is consistent with data from 2-Chlorophenylzinc iodide, which shows higher nucleophilicity than its bromide counterpart .
- Thiophene vs. Benzene Cores: Thiophene-based reagents (e.g., (3-Octylthiophen-2-yl)Zinc bromide ) often display enhanced π-conjugation, making them advantageous in synthesizing conductive polymers or optoelectronic materials compared to benzene-based analogues.
Stability and Solubility: The branched iso-pentyl group may improve solubility in nonpolar solvents compared to linear alkyl chains, as seen in 2-Propylzinc bromide . However, steric hindrance could reduce reactivity with bulky electrophiles.
Research Findings and Data Gaps
While direct studies on this compound are absent in the provided evidence, extrapolation from analogous compounds suggests:
- Synthetic Potential: Its thiophene core and alkyl substituent position it as a candidate for synthesizing thiophene-derived polymers or heterocyclic pharmaceuticals.
- Limitations: The absence of experimental yield data or catalytic performance metrics necessitates further benchmarking against standards like 2-(N,N-Dimethylamino)phenylZinc bromide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
